Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is a complex organic compound that belongs to the class of phosphoramidothioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester typically involves the reaction of phosphoramidothioic acid derivatives with appropriate chlorinated and nitro-substituted phenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the desired product. Quality control measures are essential to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Organophosphates: Known for their use in agriculture as pesticides, these compounds have similar reactivity but different safety profiles.
Uniqueness
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
87112-25-2 |
---|---|
Molecular Formula |
C11H16ClN2O4PS |
Molecular Weight |
338.75 g/mol |
IUPAC Name |
N-[(2-chloro-6-nitrophenoxy)-ethoxyphosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN2O4PS/c1-4-17-19(20,13-8(2)3)18-11-9(12)6-5-7-10(11)14(15)16/h5-8H,4H2,1-3H3,(H,13,20) |
InChI Key |
KJFJMUPUDSSSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC(C)C)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.